24(S)-hydroxycholesterol

Catalog No.
S523208
CAS No.
474-73-7
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
24(S)-hydroxycholesterol

CAS Number

474-73-7

Product Name

24(S)-hydroxycholesterol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5S)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26+,27-/m1/s1

InChI Key

IOWMKBFJCNLRTC-XWXSNNQWSA-N

SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Solubility

Soluble in DMSO

Synonyms

24-hydroxycholesterol, 24S-hydroxycholesterol, cerebrosterol, cholest-5-ene-3,24-diol

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Isomeric SMILES

C[C@H](CC[C@@H](C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

Description

The exact mass of the compound 24(S)-hydroxycholesterol is 402.3498 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Oxysterols - Hydroxycholesterols - Supplementary Records. It belongs to the ontological category of 24-hydroxycholesterol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

24(S)-hydroxycholesterol, also known as cerebrosterol or cholest-5-ene-3,24-diol, is an endogenous oxysterol primarily produced in the brain. It plays a crucial role in maintaining cholesterol homeostasis within the central nervous system. Discovered in 1953, this compound is synthesized from cholesterol through the action of the enzyme cholesterol 24-hydroxylase, also referred to as Cytochrome P450 46A1. The unique structural feature of 24(S)-hydroxycholesterol is the hydroxy group at carbon 24, which differentiates it from cholesterol and other sterols .

24S-HC acts as a signaling molecule in the brain by activating liver X receptors (LXRs) []. LXRs are nuclear receptors that regulate various genes involved in cholesterol and fatty acid metabolism. By activating LXRs, 24S-HC helps maintain cholesterol homeostasis within the brain.

The synthesis of 24(S)-hydroxycholesterol involves the hydroxylation of cholesterol at the C-24 position. This reaction is catalyzed by the enzyme cholesterol 24-hydroxylase (CYP46A1) and represents a key metabolic pathway for cholesterol degradation in neurons. Once synthesized, 24(S)-hydroxycholesterol can undergo further transformations, including:

  • Sulfation: Conversion into sulfate esters.
  • Glucuronidation: Formation of glucuronides for excretion.
  • Conversion to bile acids: Facilitating elimination from the body .

24(S)-hydroxycholesterol exhibits various biological activities, particularly in neuronal function and development. It acts as an agonist for liver X receptors, which are nuclear receptors that regulate lipid metabolism. The compound influences:

  • Cholesterol Synthesis: It down-regulates cholesterol synthesis in neurons through post-transcriptional mechanisms involving sterol regulatory element-binding proteins.
  • Neurotransmission: It acts as a positive allosteric modulator of N-Methyl-D-Aspartate receptors, which are critical for synaptic plasticity and memory function.
  • Cell Viability: In various studies, it has been shown to affect cell viability and amyloid beta production, linking it to neurodegenerative diseases such as Alzheimer’s disease .

Due to its significant role in brain health and disease, 24(S)-hydroxycholesterol has several applications:

  • Biomarker: It serves as a biomarker for neuronal health and can indicate changes in cholesterol metabolism associated with neurological disorders.
  • Research Tool: Used in studies investigating neurodegenerative diseases and neuronal function.
  • Therapeutic Potential: Its modulation of liver X receptors suggests potential therapeutic applications in managing dyslipidemia and neurodegenerative conditions .

Research has shown that 24(S)-hydroxycholesterol interacts with various proteins and pathways:

  • Apolipoproteins: It binds to apolipoproteins such as apoE, apoJ, and apoA1, forming high-density lipoprotein-like complexes that can cross the blood-brain barrier more efficiently than free cholesterol.
  • Liver X Receptors: Activation of these receptors by 24(S)-hydroxycholesterol regulates genes involved in lipid metabolism and inflammation.
  • Neuronal Cells: Studies indicate that it influences cellular processes such as lipid droplet formation and endoplasmic reticulum function .

Several compounds share structural similarities with 24(S)-hydroxycholesterol but differ in their biological roles or effects. Here are some notable examples:

Compound NameStructural FeaturesBiological Role
CholesterolNo hydroxy group at C-24Primary sterol; essential for membrane structure and function
25-HydroxycholesterolHydroxy group at C-25Regulates calcium metabolism; involved in vitamin D metabolism
27-HydroxycholesterolHydroxy group at C-27Intermediate in bile acid synthesis; involved in cholesterol homeostasis
7-KetocholesterolKetone group at C-7Potentially neurotoxic; implicated in neurodegenerative diseases

Uniqueness of 24(S)-Hydroxycholesterol:
Unlike these compounds, 24(S)-hydroxycholesterol is primarily produced in the brain and plays a direct role in neuronal health, making it unique among oxysterols. Its specific interactions with liver X receptors and its ability to modulate neurotransmission further distinguish it from other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

402.349780706 g/mol

Monoisotopic Mass

402.349780706 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

47IMW63S3F

Other CAS

474-73-7

Wikipedia

24S-Hydroxycholesterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Modify: 2023-08-15
1: Taubert A, Silva LMR, Velásquez ZD, Larrazabal C, Lütjohann D, Hermosilla C. Modulation of cholesterol-related sterols during Eimeria bovis macromeront formation and impact of selected oxysterols on parasite development. Mol Biochem Parasitol. 2018 Jul;223:1-12. doi: 10.1016/j.molbiopara.2018.06.002. Epub 2018 Jun 15. PubMed PMID: 29909067.
2: Lin JB, Sene A, Santeford A, Fujiwara H, Sidhu R, Ligon MM, Shankar VA, Ban N, Mysorekar IU, Ory DS, Apte RS. Oxysterol Signatures Distinguish Age-Related Macular Degeneration from Physiologic Aging. EBioMedicine. 2018 Jun;32:9-20. doi: 10.1016/j.ebiom.2018.05.035. Epub 2018 Jun 11. PubMed PMID: 29903570; PubMed Central PMCID: PMC6021272.
3: Testa G, Staurenghi E, Giannelli S, Gargiulo S, Guglielmotto M, Tabaton M, Tamagno E, Gamba P, Leonarduzzi G. A silver lining for 24-hydroxycholesterol in Alzheimer's disease: The involvement of the neuroprotective enzyme sirtuin 1. Redox Biol. 2018 Jul;17:423-431. doi: 10.1016/j.redox.2018.05.009. Epub 2018 May 22. PubMed PMID: 29883958; PubMed Central PMCID: PMC6007083.
4: Grayaa S, Zerbinati C, Messedi M, HadjKacem I, Chtourou M, Ben Touhemi D, Naifar M, Ayadi H, Ayedi F, Iuliano L. Plasma oxysterol profiling in children reveals 24-hydroxycholesterol as a potential marker for Autism Spectrum Disorders. Biochimie. 2018 May 4. pii: S0300-9084(18)30122-6. doi: 10.1016/j.biochi.2018.04.026. [Epub ahead of print] PubMed PMID: 29730299.
5: Nunes VS, Cazita PM, Catanozi S, Nakandakare ER, Quintão ECR. Decreased content, rate of synthesis and export of cholesterol in the brain of apoE knockout mice. J Bioenerg Biomembr. 2018 Aug;50(4):283-287. doi: 10.1007/s10863-018-9757-9. Epub 2018 Apr 20. PubMed PMID: 29675736.
6: Di Natale C, Monaco A, Pedone C, Tessitore A, De Mase A, Tedeschi G, Netti PA, Abrescia P. The level of 24-hydroxycholesteryl esters decreases in plasma of patients with Parkinson's disease. Neurosci Lett. 2018 Apr 13;672:108-112. doi: 10.1016/j.neulet.2018.02.041. Epub 2018 Feb 24. PubMed PMID: 29486288.
7: Navarro-Mabarak C, Camacho-Carranza R, Espinosa-Aguirre JJ. Cytochrome P450 in the central nervous system as a therapeutic target in neurodegenerative diseases. Drug Metab Rev. 2018 May;50(2):95-108. doi: 10.1080/03602532.2018.1439502. Epub 2018 Feb 16. PubMed PMID: 29451034.
8: Mendiara I, Domeño C, Nerín C, Geurts AM, Osada J, Martínez-Beamonte R. Determination of total plasma oxysterols by enzymatic hydrolysis, solid phase extraction and liquid chromatography coupled to mass-spectrometry. J Pharm Biomed Anal. 2018 Feb 20;150:396-405. doi: 10.1016/j.jpba.2017.12.033. Epub 2017 Dec 21. PubMed PMID: 29288965.
9: Zhang X, Lv C, An Y, Liu Q, Rong H, Tao L, Wang Y, Wang Y, Xiao R. Increased Levels of 27-Hydroxycholesterol Induced by Dietary Cholesterol in Brain Contribute to Learning and Memory Impairment in Rats. Mol Nutr Food Res. 2018 Feb;62(3). doi: 10.1002/mnfr.201700531. Epub 2018 Jan 2. PubMed PMID: 29193679.
10: Dumolt JH, Radhakrishnan SK, Moghadasian MH, Le K, Patel MS, Browne RW, Rideout TC. Maternal hypercholesterolemia enhances oxysterol concentration in mothers and newly weaned offspring but is attenuated by maternal phytosterol supplementation. J Nutr Biochem. 2018 Feb;52:10-17. doi: 10.1016/j.jnutbio.2017.09.013. Epub 2017 Sep 28. PubMed PMID: 29107136.
11: Mast N, Lin JB, Anderson KW, Bjorkhem I, Pikuleva IA. Transcriptional and post-translational changes in the brain of mice deficient in cholesterol removal mediated by cytochrome P450 46A1 (CYP46A1). PLoS One. 2017 Oct 26;12(10):e0187168. doi: 10.1371/journal.pone.0187168. eCollection 2017. Erratum in: PLoS One. 2018 Jan 5;13(1):e0191058. PubMed PMID: 29073233; PubMed Central PMCID: PMC5658173.
12: Mast N, Saadane A, Valencia-Olvera A, Constans J, Maxfield E, Arakawa H, Li Y, Landreth G, Pikuleva IA. Cholesterol-metabolizing enzyme cytochrome P450 46A1 as a pharmacologic target for Alzheimer's disease. Neuropharmacology. 2017 Sep 1;123:465-476. doi: 10.1016/j.neuropharm.2017.06.026. Epub 2017 Jun 24. PubMed PMID: 28655608; PubMed Central PMCID: PMC5546235.
13: Gambert S, Gabrielle PH, Masson E, Leger-Charnay E, Ferrerro A, Vannier A, Gendrault C, Lachot M, Creuzot-Garcher C, Bron A, Gregoire S, Leclere L, Martine L, Lucchi G, Truntzer C, Pecqueur D, Bretillon L. Cholesterol metabolism and glaucoma: Modulation of Muller cell membrane organization by 24S-hydroxycholesterol. Chem Phys Lipids. 2017 Oct;207(Pt B):179-191. doi: 10.1016/j.chemphyslip.2017.05.007. Epub 2017 Jun 4. PubMed PMID: 28576383.
14: Sun MY, Taylor A, Zorumski CF, Mennerick S. 24S-hydroxycholesterol and 25-hydroxycholesterol differentially impact hippocampal neuronal survival following oxygen-glucose deprivation. PLoS One. 2017 Mar 27;12(3):e0174416. doi: 10.1371/journal.pone.0174416. eCollection 2017. PubMed PMID: 28346482; PubMed Central PMCID: PMC5367825.
15: Šošić-Jurjević B, Lütjohann D, Jarić I, Miler M, Vojnović Milutinović D, Filipović B, Ajdžanović V, Renko K, Wirth EK, Janković S, Kӧhrle J, Milošević V. Effects of age and soybean isoflavones on hepatic cholesterol metabolism and thyroid hormone availability in acyclic female rats. Exp Gerontol. 2017 Jun;92:74-81. doi: 10.1016/j.exger.2017.03.016. Epub 2017 Mar 21. PubMed PMID: 28336316.
16: Bezine M, Debbabi M, Nury T, Ben-Khalifa R, Samadi M, Cherkaoui-Malki M, Vejux A, Raas Q, de Sèze J, Moreau T, El-Ayeb M, Lizard G. Evidence of K(+) homeostasis disruption in cellular dysfunction triggered by 7-ketocholesterol, 24S-hydroxycholesterol, and tetracosanoic acid (C24:0) in 158N murine oligodendrocytes. Chem Phys Lipids. 2017 Oct;207(Pt B):135-150. doi: 10.1016/j.chemphyslip.2017.03.006. Epub 2017 Mar 18. PubMed PMID: 28322741.
17: Kasimov MR, Fatkhrakhmanova MR, Mukhutdinova KA, Petrov AM. 24S-Hydroxycholesterol enhances synaptic vesicle cycling in the mouse neuromuscular junction: Implication of glutamate NMDA receptors and nitric oxide. Neuropharmacology. 2017 May 1;117:61-73. doi: 10.1016/j.neuropharm.2017.01.030. Epub 2017 Jan 31. PubMed PMID: 28153530.
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19: Testa G, Staurenghi E, Zerbinati C, Gargiulo S, Iuliano L, Giaccone G, Fantò F, Poli G, Leonarduzzi G, Gamba P. Changes in brain oxysterols at different stages of Alzheimer's disease: Their involvement in neuroinflammation. Redox Biol. 2016 Dec;10:24-33. doi: 10.1016/j.redox.2016.09.001. Epub 2016 Sep 16. PubMed PMID: 27687218; PubMed Central PMCID: PMC5040635.
20: Soncini M, Corna G, Moresco M, Coltella N, Restuccia U, Maggioni D, Raccosta L, Lin CY, Invernizzi F, Crocchiolo R, Doglioni C, Traversari C, Bachi A, Bernardi R, Bordignon C, Gustafsson JÅ, Russo V. 24-Hydroxycholesterol participates in pancreatic neuroendocrine tumor development. Proc Natl Acad Sci U S A. 2016 Oct 11;113(41):E6219-E6227. Epub 2016 Sep 26. PubMed PMID: 27671648; PubMed Central PMCID: PMC5068323.

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